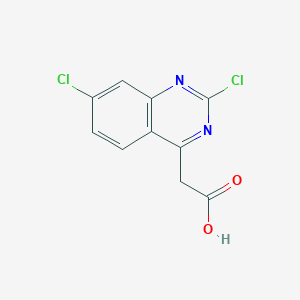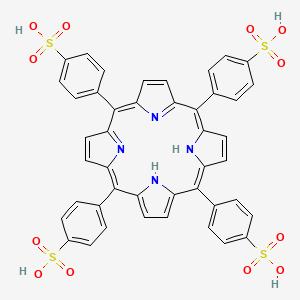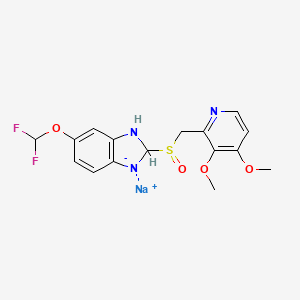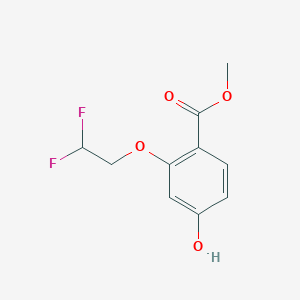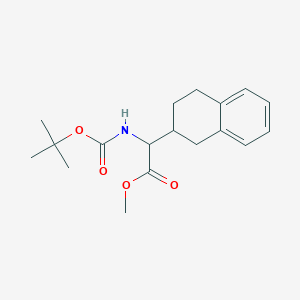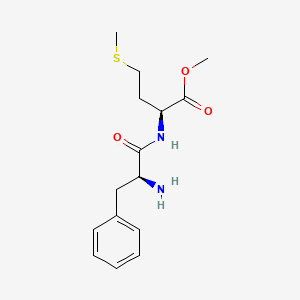
(s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phe-Met-OMe hydrochloride, also known as phenylalanine-methionine methyl ester hydrochloride, is a dipeptide derivative. It is composed of phenylalanine and methionine amino acids, with a methyl ester group attached to the carboxyl terminus. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Met-OMe hydrochloride typically involves the coupling of phenylalanine methyl ester hydrochloride with methionine. The reaction is carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of Phe-Met-OMe hydrochloride may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of the peptide chain on a solid support, enabling precise control over the sequence and yield of the desired product. The use of automated peptide synthesizers further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Phe-Met-OMe hydrochloride can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced to yield the corresponding free amino acids.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid are commonly used for the oxidation of methionine residues.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ester group.
Substitution: Hydrolysis can be achieved using aqueous acid or base under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free phenylalanine and methionine.
Substitution: Phenylalanine-methionine carboxylic acid.
科学研究应用
Phe-Met-OMe hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Phe-Met-OMe hydrochloride is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive peptides.
Industry: It is employed in the production of peptide-based materials and as a component in various biochemical assays.
作用机制
The mechanism of action of Phe-Met-OMe hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. Additionally, it can participate in non-covalent interactions with proteins, influencing their structure and function.
相似化合物的比较
Similar Compounds
Phenylalanine methyl ester hydrochloride: A precursor in the synthesis of Phe-Met-OMe hydrochloride.
Methionine methyl ester hydrochloride: Another precursor used in peptide synthesis.
Diphenylalanine: A dipeptide with similar self-assembly properties.
Uniqueness
Phe-Met-OMe hydrochloride is unique due to its specific combination of phenylalanine and methionine residues, which confer distinct chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity, making it a valuable compound in peptide synthesis and research.
属性
分子式 |
C15H22N2O3S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1 |
InChI 键 |
FMYZNHLSFOTKFH-STQMWFEESA-N |
手性 SMILES |
COC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)N |
规范 SMILES |
COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


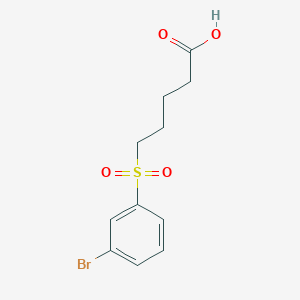

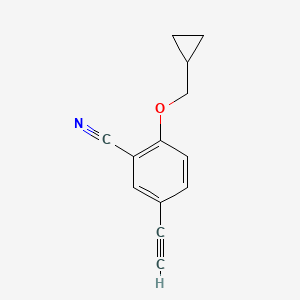
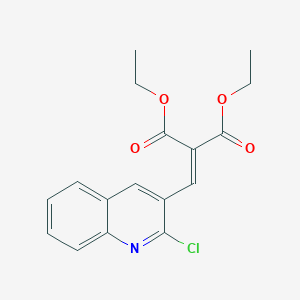

![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
